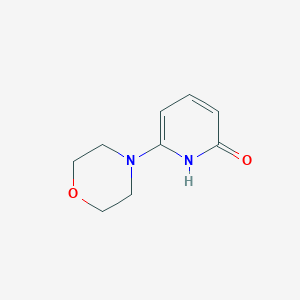

6-(Morpholin-4-yl)pyridin-2(1H)-one

描述

属性

CAS 编号 |

65292-90-2 |

|---|---|

分子式 |

C9H12N2O2 |

分子量 |

180.20 g/mol |

IUPAC 名称 |

6-morpholin-4-yl-1H-pyridin-2-one |

InChI |

InChI=1S/C9H12N2O2/c12-9-3-1-2-8(10-9)11-4-6-13-7-5-11/h1-3H,4-7H2,(H,10,12) |

InChI 键 |

XVIHVBIYPQUBDY-UHFFFAOYSA-N |

规范 SMILES |

C1COCCN1C2=CC=CC(=O)N2 |

产品来源 |

United States |

科学研究应用

mTOR Inhibition

One of the primary applications of 6-(Morpholin-4-yl)pyridin-2(1H)-one is its role as an inhibitor of the mechanistic target of rapamycin (mTOR). Research indicates that derivatives of this compound can effectively inhibit both mTORC1 and mTORC2 complexes, which are crucial in regulating cell growth and metabolism. This inhibition has implications for treating various cancers and age-related diseases.

- Case Study : A patent (WO2019115640A1) describes a series of pyridin derivatives, including 6-(Morpholin-4-yl)pyridin-2(1H)-one, that demonstrate potent mTOR inhibition, suggesting their potential use in cancer therapies targeting mTOR pathways .

Treatment of Myeloproliferative Disorders

The compound has been identified as beneficial in treating myeloproliferative disorders, which include conditions like polycythemia vera and essential thrombocythemia. Its mechanism involves inhibiting specific kinases involved in the signaling pathways that promote abnormal cell proliferation.

- Case Study : The European patent EP2527344A1 discusses the efficacy of pyridin derivatives in managing myeloproliferative disorders through JAK kinase inhibition, highlighting the potential therapeutic benefits of 6-(Morpholin-4-yl)pyridin-2(1H)-one .

Immune-Mediated Diseases

6-(Morpholin-4-yl)pyridin-2(1H)-one has shown promise in treating autoimmune diseases due to its ability to modulate immune responses. The compound's structure allows it to interact with various targets involved in inflammatory pathways.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyridin-2(1H)-one derivatives exhibit diverse pharmacological activities depending on substituent type and position. Below is a comparative analysis:

Physicochemical Properties

- Solubility: The morpholine group in 6-(Morpholin-4-yl)pyridin-2(1H)-one likely improves aqueous solubility compared to fluorinated derivatives (e.g., 4-trifluoromethylpyridinones in ) but may be less polar than hydroxy-substituted analogs (e.g., 4-hydroxy-6-methylpyridin-2(1H)-one) .

- Lipophilicity : Fluorinated analogs (e.g., 4-heptafluoropropyl derivatives) exhibit higher logP values, whereas morpholine-containing derivatives balance solubility and membrane permeability .

Structural and Crystallographic Insights

- X-ray diffraction studies (e.g., 4f and 4l in ) confirm substituent positioning and tautomeric preferences, critical for molecular modeling and docking studies .

- Automated docking of pyridin-2(1H)-ones () highlights the importance of 3- and 5-position substituents for target binding (e.g., aryl/heteroaryl groups enhance affinity for mechanical allodynia targets) .

常见问题

Q. What are the common synthetic routes for 6-(Morpholin-4-yl)pyridin-2(1H)-one, and how are yields optimized?

The synthesis often involves condensation reactions between morpholine derivatives and activated pyridinone precursors. For example, methods analogous to those used for 4-(trifluoromethyl)pyridin-2(1H)-ones involve coupling morpholine with halogenated pyridinones under basic conditions (e.g., NH₄OH or DMF with HCl) to introduce the morpholine moiety . Yields (23–67%) depend on reaction time, temperature, and purification techniques like recrystallization. Optimization studies recommend monitoring reaction progress via TLC or HPLC and using catalysts like Pd for cross-coupling steps .

Q. How is structural characterization of 6-(Morpholin-4-yl)pyridin-2(1H)-one performed?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and purity .

- X-ray crystallography : SHELX software is widely used for refining crystal structures, particularly for verifying hydrogen bonding and tautomeric forms .

- Mass spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS to validate molecular weight .

- IR spectroscopy : Identification of carbonyl (C=O) and morpholine-related N-H/O-H stretches .

Q. What safety precautions are required when handling this compound?

Based on structurally similar pyridinones, 6-(Morpholin-4-yl)pyridin-2(1H)-one may pose risks of skin/eye irritation (H315, H319) and respiratory irritation (H335) . Lab protocols include:

- Use of PPE: Nitrile gloves, safety goggles, and respiratory protection (e.g., P95 masks) .

- Ventilation: Fume hoods for reactions involving volatile solvents or dust generation .

- Emergency measures: Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved for this compound?

Discrepancies in activity (e.g., antiviral vs. anti-inflammatory effects) may arise from assay conditions, stereochemical purity, or cellular models. Strategies include:

- Dose-response studies : Validate activity thresholds using standardized assays (e.g., HIV-1 RT inhibition for antiviral activity) .

- Chiral resolution : Separate enantiomers via HPLC to assess stereospecific effects .

- Computational docking : Compare binding affinities to target proteins (e.g., DPP-4 or HIV reverse transcriptase) using tools like AutoDock .

Q. What methodologies are used to study structure-activity relationships (SAR) for pyridinone derivatives?

SAR studies often involve:

- Analog synthesis : Modifying substituents (e.g., morpholine, trifluoromethyl groups) to assess impact on potency .

- Pharmacokinetic profiling : Measure logP, solubility, and metabolic stability using in vitro assays (e.g., microsomal stability tests) .

- Biological screening : Test analogs in disease-relevant models (e.g., Sprague-Dawley rats for analgesia or CD-1 mice for toxicity) .

Q. How can computational modeling enhance the design of 6-(Morpholin-4-yl)pyridin-2(1H)-one derivatives?

Tools like molecular dynamics (MD) simulations and QSAR models predict:

Q. What experimental designs address low solubility in pharmacological studies?

Low solubility can be mitigated by:

- Co-solvents : Use DMSO or cyclodextrin-based formulations for in vitro assays .

- Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to improve aqueous solubility .

- Nanoparticle encapsulation : Lipid-based carriers for in vivo delivery .

Data Contradiction Analysis

Q. Why do synthesis yields vary significantly across studies?

Yield discrepancies (e.g., 19–67% for similar compounds) may result from:

Q. How can crystallographic data resolve tautomeric ambiguity in pyridinones?

X-ray crystallography with SHELXL refinement distinguishes keto-enol tautomers by locating hydrogen atoms and verifying bond lengths (e.g., C=O vs. C-OH distances) . For example, 4-hydroxy-6-methylpyridin-2(1H)-one was confirmed as the keto form in crystal structures .

Therapeutic Applications

Q. What evidence supports its potential as an antiviral agent?

Pyridinone derivatives inhibit HIV-1 reverse transcriptase (RT) by non-competitive binding to the allosteric pocket, as shown in crystallographic studies of second-generation hybrids like UC781 . Resistance profiling against mutant strains (e.g., K103N) further validates efficacy .

Q. How does it compare to other DPP-4 inhibitors in diabetes research?

Unlike sitagliptin, 6-(Morpholin-4-yl)pyridin-2(1H)-one derivatives exhibit dual DPP-4 inhibition and antioxidant activity, reducing oxidative stress in pancreatic β-cells . In vivo models show improved glucose tolerance at lower doses (10 mg/kg vs. 50 mg/kg for standard drugs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。